Bisnorcholenaldehyde

Description

Significance as a Key Steroidal Intermediate

The strategic importance of bisnorcholenaldehyde lies in its ability to be transformed into a variety of downstream steroid products. This versatility makes it an indispensable component in the pharmaceutical industry for the manufacturing of steroidal APIs.

Role in Progesterone (B1679170) Production Pathways

Bisnorcholenaldehyde is an essential intermediate in the production of progesterone. chemicalbook.com Progesterone is a crucial hormone involved in the menstrual cycle, pregnancy, and embryogenesis. nih.govpacificfertilitycenter.com The synthesis of progesterone from cholesterol involves a series of enzymatic steps, with pregnenolone (B344588) being a key intermediate. uc.eduresearchgate.netvanderbilt.edu Bisnorcholenaldehyde can be efficiently converted to progesterone, making it a vital component in the manufacturing process of this hormone. The degradation of the side chain of bisnorcholenaldehydes to 20-ketopregnenes represents an improved method for obtaining progesterone precursors. researchgate.netresearchgate.net

Precursor to Androgen, Estrogen, and Glucocorticoid Synthesis Intermediates

Beyond progesterone, bisnorcholenaldehyde serves as a precursor for the synthesis of a broad spectrum of other critical steroid hormones. chemicalbook.com It is a starting material for intermediates that lead to the production of androgens, estrogens, and glucocorticoids. chemicalbook.com Androgens, such as testosterone, are the primary male sex hormones, while estrogens, like estradiol, are the primary female sex hormones. diametra.comnih.gov Glucocorticoids, such as cortisol, are involved in a wide range of physiological processes, including metabolism and the immune response. diametra.com The conversion of bisnorcholenaldehyde to these various steroid classes underscores its central role in steroid biosynthesis.

Contribution to Dydrogesterone-like Steroidal Active Pharmaceutical Ingredient Synthesis

Bisnorcholenaldehyde also plays a role in the synthesis of dydrogesterone (B1671002), a synthetic progestogen. researchgate.net Dydrogesterone is structurally similar to natural progesterone and is used in a variety of therapeutic applications. patsnap.compatsnap.com The synthesis of dydrogesterone can be achieved through various routes, some of which may involve intermediates derived from bisnorcholenaldehyde. patsnap.comgoogle.comwipo.int

Structural Framework and Functional Group Reactivity

The chemical reactivity and versatility of bisnorcholenaldehyde are dictated by its unique molecular architecture.

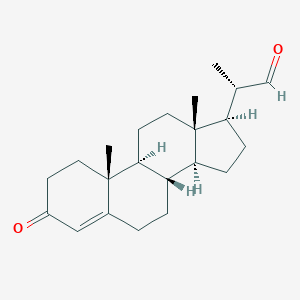

Pregnane (B1235032) Backbone with Ketone and Aldehyde Moieties

Bisnorcholenaldehyde is built upon a pregnane backbone, a C21 steroid hydrocarbon. wikipedia.org Its structure, more specifically (20S)-3-Oxo-pregn-4-ene-20-carboxaldehyde, features a ketone group at the C-3 position and an aldehyde group at the C-20 position. chemicalbook.comchemicalbook.comcymitquimica.com The presence of both a ketone and an aldehyde functional group provides multiple sites for chemical modification, allowing for its conversion into a wide range of other steroids. cymitquimica.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H32O2 | lgcstandards.comcymitquimica.comchembk.comchemicalbook.comchemicalbook.compharmaffiliates.compharmaffiliates.comuni.lu |

| Molecular Weight | 328.49 g/mol | lgcstandards.comcymitquimica.comchembk.comchemicalbook.comchemicalbook.com |

| Appearance | White to Off-White Solid | chemicalbook.compharmaffiliates.com |

| Melting Point | 159-160 °C | chemicalbook.com |

| Boiling Point (Predicted) | 459.4±14.0 °C | chemicalbook.com |

| Density (Predicted) | 1.07±0.1 g/cm3 | chemicalbook.com |

Stereochemical Considerations and their Influence on Chemical Interactions

The stereochemistry of bisnorcholenaldehyde is a critical aspect that influences its chemical reactivity and biological interactions. The specific three-dimensional arrangement of its atoms, particularly at the chiral centers, dictates how it will interact with enzymes and other reagents in synthetic pathways. cymitquimica.com The (20S) configuration is the naturally occurring and most commonly utilized isomer. cymitquimica.comchemicalbook.compharmaffiliates.com The stereochemistry of the molecule is crucial for its proper fit into the active sites of enzymes that catalyze its conversion to other steroids, ensuring the correct stereoisomers of the final products are formed. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPJEGGIGJLDQK-HOFZUOGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3986-89-8 | |

| Record name | NSC9738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Bisnorcholenaldehyde

Fundamental Chemical Reaction Types

The chemical transformations of bisnorcholenaldehyde are governed by well-established principles of organic chemistry, with the aldehyde and ketone functionalities serving as the primary sites for reaction.

Nucleophilic addition is a fundamental reaction of the carbonyl group present in bisnorcholenaldehyde. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.org This reaction changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org

The general mechanism involves two key steps:

Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon. libretexts.org

Protonation: The resulting alkoxide intermediate is protonated, typically by an acid in the reaction mixture, to yield an alcohol product. libretexts.org

The reactivity of the carbonyl group can be enhanced by acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic and thus more "appetizing" to a nucleophile. youtube.com Reactions can be reversible or irreversible, depending on the basicity of the attacking nucleophile compared to the resulting alkoxide. masterorganicchemistry.com For instance, the reaction of bisnorcholenaldehyde with secondary amines can lead to the formation of enamines, which are key intermediates for further transformations. researchgate.netresearchgate.net This particular reaction provides an effective method for degrading the side chain of bisnorcholenaldehydes to produce 20-ketopregnenes. researchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Product/Intermediate | Reference |

| Enamine Formation | Secondary Amines | α,β-Unsaturated amine (Enamine) | researchgate.netresearchgate.net |

| Aldol (B89426) Condensation | Enolate (from another carbonyl) | β-Hydroxy aldehyde/ketone | rsc.org |

| Michael Addition | Carbanions (Michael donors) | 1,5-Dicarbonyl compound | datapdf.com |

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, and bisnorcholenaldehyde is a suitable substrate for such transformations. libretexts.org These reactions typically involve the nucleophilic addition of an enol or enolate ion to a carbonyl compound, followed by a dehydration step to yield a conjugated system. libretexts.org

A prominent example is the aldol condensation, where an enolate reacts with an aldehyde or ketone. libretexts.orgvanderbilt.edu In a specific application, a derivative of bisnorcholenaldehyde, 3-tetrahydropyranyloxy-Δ⁵-7-oxo-bisnorcholenaldehyde, undergoes an aldol condensation with β-isopropylbut-2-enolide. rsc.org This reaction, which proceeds by generating the carbanion of the butenolide with trityl-lithium and reacting it with the aldehyde, is a key step in the synthesis of the fungal sex hormone antheridiol. rsc.org

Other related condensation reactions applicable to aldehydes like bisnorcholenaldehyde include:

Knoevenagel Condensation: Reaction with a compound having an active methylene (B1212753) group, catalyzed by an amine. libretexts.org

Claisen-Schmidt Condensation: A cross-aldol condensation with an aromatic carbonyl compound that lacks an alpha-hydrogen, leading to products like dibenzylideneacetone. libretexts.org

These reactions are vital for elaborating the carbon skeleton of the steroid, enabling the synthesis of complex natural products and their analogues. libretexts.org

| Condensation Type | Reactants | Key Feature | Reference |

| Aldol Condensation | Aldehyde/Ketone + Enolate | Forms β-hydroxy carbonyl, then enone | libretexts.orgvanderbilt.edu |

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | C-C bond formation, often amine-catalyzed | libretexts.org |

| Claisen-Schmidt Condensation | Aldehyde/Ketone + Aromatic Carbonyl | Cross-aldol with non-enolizable partner | libretexts.org |

Oxidation-reduction (redox) reactions involve the transfer of electrons, resulting in a change in the oxidation state of atoms. libretexts.orgpressbooks.pub In organic chemistry, oxidation often corresponds to a loss of hydrogen or a gain of oxygen, while reduction is the gain of hydrogen or loss of oxygen. njit.edu

For bisnorcholenaldehyde, the aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of the aldehyde at C-20 to a carboxylic acid (bisnorcholenic acid) is a common transformation. This can be achieved using various oxidizing agents. In biological systems, enzymes play a crucial role. For example, cytochrome P450 enzymes are known to catalyze challenging oxidation reactions on the steroid nucleus, such as hydroxylation at sterically hindered positions. rsc.org While not directly acting on the aldehyde, this illustrates the power of enzymatic oxidation in steroid chemistry.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like metal hydrides. In biological contexts, hydride-donating molecules such as NADH are responsible for the reduction of carbonyl compounds. shemmassianconsulting.com

Redox reactions are fundamental to the synthesis of many bioactive steroids, requiring multiple and precise redox manipulations to install the correct functional groups at specific positions on the steroid framework. nih.gov

| Transformation | Process | Product Type | Key Reagents/Systems | Reference |

| Oxidation | Aldehyde → Carboxylic Acid | Bisnorcholenic Acid | Chemical Oxidants, Enzymes | researchgate.netresearchgate.net |

| Reduction | Aldehyde → Alcohol | Primary Alcohol | Metal Hydrides, NADH | shemmassianconsulting.com |

| Hydroxylation | C-H → C-OH | Hydroxylated Steroid | P450 Enzymes, αKG OXs | rsc.org |

Isomerization Studies of Analogous Steroidal Aldehydes and Acids

The isomerization of functional groups and double bonds within the steroid framework is a significant area of study, allowing access to "unnatural" isomers with potentially novel biological activities. Research has demonstrated that isomers of 3-ketobisnor-4-cholenaldehyde and the corresponding 3-ketobisnor-4-cholenic acid can be prepared and characterized. researchgate.netresearchgate.net This indicates that the double bond within the A-ring can be manipulated relative to the ketone at C-3.

Studies on analogous steroidal ketones have shown that isomerization can be achieved using simple catalytic systems. For example, 3-oxo-steroids can be selectively isomerized to their 2-oxo-steroid analogues using pyrrolidine (B122466) and elemental sulfur as catalysts. acs.org This process operates under thermodynamic control and demonstrates high kinetic selectivity, avoiding the formation of other isomers. acs.org Similarly, the isomerization of β,γ-unsaturated ketones to their more stable α,β-conjugated counterparts can be accomplished under mild basic conditions, for instance, using DABCO in isopropanol. researchgate.net While these examples focus on ketones, the principles are extendable to unsaturated aldehydes, where a 1,3-shift involving the double bond can occur. researchgate.net Furthermore, transition metal catalysts, such as those based on iridium and rhodium, are powerful tools for alkene isomerization, enabling the strategic relocation of double bonds within complex molecules like steroids. rsc.org

Reaction Engineering and Catalytic Optimization

Optimizing the synthesis of steroids is crucial for improving efficiency, reducing waste, and making these valuable molecules more accessible. uva.nl Reaction engineering focuses on the design and optimization of chemical reactors and processes. A key trend in modern steroid synthesis is the development of integrated flow chemo-biocatalytic systems. uva.nl These systems combine chemical and enzymatic steps in a continuous flow process, which can shorten synthesis routes, enhance efficiency, and allow for robust and scalable production. uva.nl

Catalytic optimization is central to this effort. It involves the systematic variation of reaction parameters to find the optimal conditions for yield and selectivity. whiterose.ac.uk This can be done through methods like "one factor at a time" (OFAT) or more sophisticated Design of Experiments (DoE) and Response Surface Methodology (RSM) approaches. whiterose.ac.ukresearchgate.net The variables to be optimized are both continuous (e.g., temperature, time) and categorical (e.g., choice of catalyst, solvent). whiterose.ac.uk

The development of novel catalysts is a primary driver of progress. This includes:

Heterogeneous Catalysts: Designing catalysts with optimized acid sites and porosity to minimize unwanted side reactions and improve reactant access, as seen in zeolite technology. ketjen.com

Homogeneous Catalysts: Screening libraries of ligands for transition metals, such as palladium, to find catalysts that provide high yield and enantioselectivity for specific transformations. umich.edu

Organocatalysts: Fine-tuning the structure of small organic molecules, like bis-thiourea derivatives, to achieve high catalytic efficiency and stereocontrol. nih.gov

Programmable Catalysts: An emerging concept where catalytic activity is controlled in real-time using light or electrical fields to accelerate reactions and improve throughput. umn.edu

These optimization strategies are essential for advancing the synthesis of complex molecules like bisnorcholenaldehyde derivatives and other steroids. nih.gov

Biosynthesis and Metabolic Pathways Involving Bisnorcholenaldehyde

Integration within Natural Steroid Metabolic Networks

Bisnorcholenaldehyde is a pivotal molecule that connects the degradation of complex sterols with the synthesis of valuable steroid hormones and their precursors. Its formation and subsequent conversion are integral parts of a larger metabolic framework found in various microorganisms.

Role in Phytosterol Biodegradation Pathways

Phytosterols (B1254722), which are plant-based sterols like β-sitosterol, campesterol, and stigmasterol, are abundant and readily available bioresources. nih.govresearchgate.net Microorganisms, particularly those of the genus Mycobacterium, can utilize phytosterols as a carbon source. nih.govnih.gov This biodegradation process involves the systematic breakdown of the phytosterol side chain, a process in which bisnorcholenaldehyde appears as a key intermediate. dntb.gov.uadntb.gov.ua The degradation pathway is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions that shorten the sterol side chain. mdpi.com The bioavailability of phytosterols can be a limiting factor in this biotransformation, often requiring the use of solubilizing agents to enhance the degradation rate. nih.gov

Contribution to C19 and C22 Steroid Biogenesis

Bisnorcholenaldehyde is a critical precursor in the biogenesis of both C19 and C22 steroids, which are fundamental building blocks for the synthesis of a wide array of steroid drugs. nih.gov C19 steroids, such as androstenedione (B190577) (AD) and androstadienedione (ADD), are precursors to androgens and estrogens. genome.jpkegg.jp C22 steroids, on the other hand, are valuable for synthesizing corticosteroids and progestogens. nih.gov

The metabolic fate of bisnorcholenaldehyde can be directed towards either the C19 or C22 pathway. The C19 pathway involves the cleavage of the remaining two-carbon side chain from bisnorcholenaldehyde to yield androstenedione. In contrast, the C22 pathway leads to the formation of intermediates like 22-hydroxy-23,24-bisnorchol-4-en-3-one (BA). nih.gov The selective production of either C19 or C22 steroids is a significant area of research in industrial biotechnology, with efforts focused on genetically modifying microorganisms to favor one pathway over the other. researchgate.netnih.gov

Enzymatic Catalysis and Pathway Elucidation

The biosynthesis of bisnorcholenaldehyde and its subsequent transformations are orchestrated by a series of specific enzymes. Understanding these enzymes and the regulation of their pathways is crucial for both fundamental research and industrial applications.

Characterization of Enzymes Involved in Bisnorcholenaldehyde Biosynthesis

The generation of bisnorcholenaldehyde from phytosterols involves a cascade of enzymatic reactions. Key enzyme classes involved include cholesterol oxidase or 3-beta-hydroxysteroid dehydrogenase, which modify the steroid nucleus, and a series of enzymes responsible for side-chain cleavage. mdpi.com

Two major functional classes of enzymes are central to steroid biosynthesis in general: cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.gov In the context of phytosterol degradation, specific enzymes like hydroxyacyl-CoA dehydrogenase (Hsd4A) and 3-ketoacyl-CoA thiolase (FadA5) have been identified as playing crucial roles in the degradation cycles leading to bisnorcholenaldehyde. nih.govmdpi.com The identification and characterization of these enzymes are often achieved through a combination of proteomic and transcriptomic analyses of microorganisms grown on phytosterols. beilstein-journals.org

The table below summarizes some of the key enzymes involved in pathways related to bisnorcholenaldehyde.

| Enzyme Class | Specific Enzyme Example | Function |

| Oxidoreductases | Cholesterol Oxidase | Oxidation of the 3β-hydroxyl group of the steroid nucleus. mdpi.com |

| 3-beta-hydroxysteroid dehydrogenase (3beta-HSD) | Conversion of cholesterol to cholest-4-en-3-one. mdpi.com | |

| Hydroxyacyl-CoA dehydrogenase (Hsd4A) | Dehydrogenation in the cholesterol side-chain degradation. nih.gov | |

| Thiolases | 3-ketoacyl-CoA thiolase (FadA5) | Initial step of phytosterol side-chain degradation. nih.govmdpi.com |

| Cytochrome P450s | CYP11A1 | Cholesterol side-chain cleavage to pregnenolone (B344588) in vertebrates. kegg.jpnih.gov |

Regulatory Mechanisms of Metabolic Reactions in Biological Systems

The metabolic pathways that produce and consume bisnorcholenaldehyde are tightly regulated to meet the cell's physiological needs and prevent the wasteful expenditure of energy. libretexts.org Regulation can occur at multiple levels, including the genetic level (transcriptional control) and the protein level (allosteric regulation and covalent modification). libretexts.orgfunaab.edu.ngbu.edu

In mycobacteria, transcriptional repressors from the TetR family, such as KstR and KstR2, play a significant role in regulating the expression of genes involved in cholesterol degradation. nih.gov The activity of key enzymes can also be modulated by the concentration of substrates, products, and allosteric effectors. bu.edu For instance, the ratio of cofactors like NAD+/NADH can influence the direction and rate of metabolic flux. nih.gov Post-translational modifications, such as phosphorylation, represent another common mechanism for rapidly altering enzyme activity in response to cellular signals. libretexts.org

Engineering of Biosynthetic Pathways for Enhanced Production

The industrial demand for steroid precursors has driven significant research into the metabolic engineering of microorganisms to enhance the production of compounds like bisnorcholenaldehyde and its derivatives. aist.go.jp Synthetic biology approaches are employed to design and construct novel biosynthetic pathways or to optimize existing ones in host organisms like Escherichia coli or yeast. researchgate.netdtu.dkbiorxiv.orgnih.gov

Strategies for enhancing production often involve:

Overexpression of key enzymes: Increasing the cellular concentration of rate-limiting enzymes in the biosynthetic pathway. researchgate.net

Deletion of competing pathways: Knocking out genes that divert intermediates away from the desired product. For example, deleting genes in the C22 pathway can enhance the production of C19 steroids. researchgate.net

Optimization of cofactor supply: Ensuring an adequate supply of necessary cofactors like NADPH for enzymatic reactions. biorxiv.orgnih.gov

Process optimization: Fine-tuning fermentation conditions, such as substrate feeding and redox potential, to maximize product yield. mdpi.com

Through these genetic and process engineering strategies, researchers have successfully increased the titers of valuable steroid intermediates derived from phytosterols, demonstrating the potential of microbial cell factories for the sustainable production of pharmaceuticals. researchgate.net

Reconstruction of Natural and Design of Synthetic Pathways

The production of bisnorcholenaldehyde and related C22 steroids in microbes, particularly actinobacteria like Mycobacterium species, occurs as part of the sterol side-chain degradation pathway. The reconstruction of this natural pathway and the design of synthetic variations are central to biotechnological applications.

Research Findings on Pathway Elucidation and Engineering

The microbial degradation of sterols can proceed through two competing routes: one leading to C19 steroids (like androst-4-ene-3,17-dione, AD) and an alternative pathway that yields C22 steroids. nih.govresearchgate.net Bisnorcholenaldehyde is a key intermediate in this C22 pathway. Understanding the enzymatic control of this metabolic fork is essential for engineering strains that selectively produce C22 compounds.

A pivotal enzyme in this process is Hsd4A, which possesses dual functionality with both 17β-hydroxysteroid dehydrogenase and β-hydroxyacyl-CoA dehydrogenase activities. nih.gov The activity of Hsd4A is crucial for the continuation of the degradation pathway towards C19 steroids. Therefore, the targeted deletion or inactivation of the hsd4A gene is a primary strategy to block the C19 pathway and redirect the metabolic flux towards the accumulation of C22 intermediates. nih.gov Studies in Mycobacterium neoaurum have demonstrated that deleting hsd4A leads to the production of 23,24-bisnorcholenic steroids. nih.gov

Further pathway engineering has focused on enhancing the flux towards these C22 products. For instance, in a M. neoaurum strain with a deleted hsd4A gene, the additional deletion of fadA5, a thiolase-encoding gene, has been shown to further improve the accumulation of specific C22 steroids. researchgate.net

Conversely, to enhance the metabolic efficiency for sterol conversion, the overexpression of key genes in the upper part of the degradation pathway can be beneficial. In a M. neoaurum strain engineered for C22 steroid production, the individual overexpression of four critical genes—choM1, choM2 (encoding cholesterol monooxygenases), cyp125 (encoding a cytochrome P450 monooxygenase), and fadA5—was investigated to boost the conversion of sterols. nih.gov

The design of synthetic pathways also involves the introduction of heterologous enzymes to create novel production routes. nih.gov While the primary approach for bisnorcholenaldehyde has been the modification of existing pathways in sterol-degrading microbes, the principles of synthetic biology offer the potential to assemble artificial pathways in more tractable host organisms. nih.govdtu.dk This can involve combining enzymes from various sources to create a new-to-nature pathway. escholarship.org

Development of Programmable Microbial Platforms for Steroid Synthesis

The development of programmable microbial cell factories is a key goal in modern biotechnology, aiming to create robust and efficient strains for the production of desired compounds like bisnorcholenaldehyde. nih.govdtu.dk Mycobacterium species are prominent platforms for steroid production due to their natural ability to metabolize sterols. nih.govmdpi.com

Genetic Modifications and Strain Development

The rational construction of microbial strains for producing specific steroid intermediates is achieved through targeted metabolic engineering. nih.gov For C22 steroid production, this involves a series of genetic modifications:

Blocking Competing Pathways: As established, the primary modification is the deletion of genes that divert intermediates away from the desired product. The knockout of hsd4A is the cornerstone for engineering C22 steroid-producing strains of Mycobacterium. nih.govresearchgate.net

Improving Substrate Uptake: The cell envelope of mycobacteria can be a barrier to the efficient uptake of sterol substrates. Disrupting genes involved in cell wall assembly, such as mmpL3 which encodes a transporter for trehalose (B1683222) monomycolate, has been shown to increase cell permeability. nih.gov This modification led to a significant increase in sterol consumption and a 24.7% rise in the production of 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC), a direct precursor to bisnorcholenaldehyde. nih.gov

Deletion of Ring-Degrading Genes: To prevent the loss of the steroid nucleus, genes responsible for its degradation, such as those encoding 3-ketosteroid-9α-hydroxylase (KshA) or 3-ketosteroid-Δ1-dehydrogenase (KstD), are often deleted. nih.govresearchgate.net

Through these combined strategies, engineered strains of M. neoaurum have been developed with significantly enhanced production capabilities for C22 steroids. For example, a strain with modifications in hsd4A and other genes achieved a productivity of 0.127 g/L/h for 23,24-bisnorcholenic steroids. nih.gov Another engineered strain, incorporating the mmpL3 disruption alongside other modifications, demonstrated substantially increased 4-HBC production. nih.gov

These engineered microbes serve as programmable platforms where the metabolic network is rewired to channel the carbon flow from cheap and abundant sterols towards the synthesis of high-value steroid intermediates like bisnorcholenaldehyde. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization of Bisnorcholenaldehyde

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of Bisnorcholenaldehyde. Each technique offers unique information about the molecule's structure.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy : Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. In Bisnorcholenaldehyde, the aldehyde proton (CHO) is expected to show a characteristic downfield chemical shift. Other key signals would correspond to the methyl protons and the complex multiplets of the steroid nucleus protons.

¹³C-NMR Spectroscopy : Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. For Bisnorcholenaldehyde, a key signal is the resonance of the carbonyl carbon of the aldehyde group, which typically appears in the downfield region of the spectrum (around 190-200 ppm). nobraintoosmall.co.nz The numerous other signals correspond to the carbons of the steroid ring system. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment of each carbon atom. socratic.org

Nuclear Overhauser Effect (NOE) : NOE is an NMR technique that helps in determining the spatial proximity of atoms within a molecule, which is crucial for establishing stereochemistry. numberanalytics.comslideshare.netucl.ac.ukcitizendium.orgwikipedia.org For instance, NOE experiments can confirm the stereochemical relationship between the methyl groups and adjacent protons on the steroid backbone of Bisnorcholenaldehyde derivatives. mdpi.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. citizendium.org

Table 1: Representative NMR Data for Pregnane (B1235032) Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 0.5 - 2.5 | Steroid backbone and methyl protons |

| 9.0 - 10.0 | Aldehyde proton (CHO) | |

| ¹³C | 10 - 60 | Aliphatic carbons in the steroid rings |

| 120 - 140 | Olefinic carbons (if present) | |

| 190 - 205 | Aldehyde carbonyl carbon |

Note: Specific chemical shifts for Bisnorcholenaldehyde can vary depending on the solvent and specific derivative.

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govscialert.net For Bisnorcholenaldehyde, the most characteristic absorption band is that of the aldehyde carbonyl group (C=O).

C=O Stretch : A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the saturated aldehyde. nobraintoosmall.co.nz

C-H Stretch : The aldehyde C-H bond shows characteristic stretching vibrations, often as two weak bands in the 2840-2690 cm⁻¹ region. nobraintoosmall.co.nz

C-H Bending : Various C-H bending vibrations from the steroid nucleus appear in the fingerprint region (below 1500 cm⁻¹).

FT-IR offers higher resolution and sensitivity compared to dispersive IR spectroscopy. nist.gov

Table 2: Characteristic IR Absorption Frequencies for Bisnorcholenaldehyde

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde C-H Stretch | 2840 - 2820 and 2740 - 2720 | Weak to Medium |

| Alkane C-H Stretch | 2850 - 3000 | Medium to Strong |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. sci-hub.selibretexts.org The aldehyde group in Bisnorcholenaldehyde contains a chromophore (the C=O double bond) that absorbs UV radiation.

n → π* Transition : A weak absorption band is expected around 270-300 nm, corresponding to the transition of a non-bonding electron from the oxygen to the antibonding π* orbital of the carbonyl group. mdpi.com

π → π* Transition : A stronger absorption may occur at shorter wavelengths (below 200 nm).

The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the presence of other chromophores in the molecule. researchgate.net

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. broadinstitute.org In the mass spectrum of Bisnorcholenaldehyde, the molecular ion peak (M+) would correspond to its molecular weight. Fragmentation patterns can also provide structural information. Common fragmentation pathways for steroids involve the cleavage of the side chain and rings. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. miamioh.edu

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise bond lengths, bond angles, and stereochemistry. ceitec.czcarleton.eduuhu-ciqso.eswarwick.ac.ukuni-ulm.de While obtaining suitable single crystals of Bisnorcholenaldehyde itself might be challenging, this technique is highly applicable to its crystalline derivatives. uco.es The resulting 3D model would unambiguously confirm the entire molecular structure, including the conformation of the steroid rings and the orientation of the aldehyde group. researchgate.net

Theoretical and Computational Chemistry Methods

Theoretical and computational chemistry methods are increasingly used to complement experimental data and to predict the properties of molecules like Bisnorcholenaldehyde. ru.nluit.noyoutube.commdpi.comfrontiersin.org

Density Functional Theory (DFT) : DFT calculations can be employed to optimize the molecular geometry of Bisnorcholenaldehyde and to predict its spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR). uco.esresearchgate.net These calculated values can then be compared with experimental data to confirm structural assignments.

Time-Dependent DFT (TD-DFT) : This method can be used to calculate the electronic absorption spectra (UV-Vis), helping to interpret the experimental spectrum and assign the observed electronic transitions. uco.es

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational flexibility of the steroid backbone and the aldehyde side chain in different environments.

By combining these advanced analytical and computational methods, a comprehensive and unambiguous characterization of Bisnorcholenaldehyde can be achieved.

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for predicting the molecular geometry and electronic properties of molecules like Bisnorcholenaldehyde.

The first step in a DFT analysis is structural optimization. This process computationally determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For Bisnorcholenaldehyde, a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be chosen to perform the calculations. researchgate.net The optimization process iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is found. The resulting optimized structure provides precise geometric parameters.

Once optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior. Key electronic properties derived from DFT include the total energy, energies of molecular orbitals, and the distribution of electron density. fiveable.me The consideration of weak interactions, such as van der Waals forces, can be important for an accurate description of such organic molecules. fiveable.me

Illustrative Data Table: Optimized Geometric Parameters for Bisnorcholenaldehyde Note: The following data are illustrative examples of what a DFT calculation would yield and are not derived from experimental results.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Aldehyde) | 1.21 Å |

| Bond Length | C-CHO | 1.50 Å |

| Bond Angle | O=C-H (Aldehyde) | 124.5° |

| Dihedral Angle | C-C-C=O | 178.2° |

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs): Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For a single molecule like Bisnorcholenaldehyde, the HOMO and LUMO are key indicators of its electron-donating and electron-accepting capabilities, respectively.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. uni-muenchen.de Visualizing the spatial distribution of the HOMO and LUMO reveals the most probable sites for electrophilic and nucleophilic attack. For Bisnorcholenaldehyde, the HOMO is likely distributed over the electron-rich regions of the steroid backbone, while the LUMO would be localized primarily on the electron-deficient aldehyde group.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It is calculated from the total electron density and provides a map of the electrostatic potential on the molecule's surface. tudublin.ie The MEP is invaluable for predicting how a molecule will interact with other charged or polar species. nih.govunsw.edu.au

The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. Neutral regions are often colored green. For Bisnorcholenaldehyde, an MEP analysis would likely show a significant region of negative potential around the carbonyl oxygen of the aldehyde group, making it a prime site for protonation or interaction with electrophiles. The hydrogen atoms of the steroid nucleus would exhibit positive potential. unsw.edu.au

Calculation of Electronic Structure Parameters

From the HOMO and LUMO energies obtained via DFT, several global reactivity descriptors can be calculated to quantify the electronic structure of Bisnorcholenaldehyde. These parameters provide a more detailed understanding of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as half the difference between the ionization potential and electron affinity: η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability.

Illustrative Data Table: Calculated Electronic Parameters for Bisnorcholenaldehyde Note: The following data are illustrative examples based on theoretical principles and are not from experimental measurement.

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.38 eV-1 |

| Dipole Moment | μ | 2.9 Debye |

Chemometric and Multivariate Analysis of Spectroscopic Data

Chemometrics applies mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectra. For a molecule like Bisnorcholenaldehyde, spectroscopic techniques (e.g., Infrared, Raman, NMR) produce high-dimensional data that can be challenging to interpret directly. Chemometric methods can uncover patterns, classify samples, and build predictive models from this data.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. When applied to a collection of spectra from samples containing Bisnorcholenaldehyde, PCA transforms the data into a new set of variables called Principal Components (PCs).

The first PC accounts for the largest possible variance in the dataset, and each subsequent PC accounts for the next largest variance, with the condition that it is uncorrelated (orthogonal) to the preceding PCs. By plotting the first few PCs (e.g., PC1 vs. PC2), a "scores plot" is generated, which visualizes the relationships between samples. Samples with similar spectral characteristics will cluster together. This is useful for identifying outliers, observing trends related to concentration, or distinguishing between different sample batches or isomeric forms. The corresponding "loadings plot" reveals which spectral variables (e.g., wavenumbers or chemical shifts) are most influential in defining the PCs, thus highlighting the key spectral features of Bisnorcholenaldehyde.

Partial Least Squares Discriminant Analysis (PLSDA)

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that is an extension of PCA. Unlike PCA, PLS-DA uses class information (e.g., 'pure' vs. 'impure', 'isomer A' vs. 'isomer B') to maximize the separation between predefined groups of samples. This technique is particularly powerful when dealing with a high number of variables and potential multicollinearity, which is common in spectroscopic data.

In an analysis of Bisnorcholenaldehyde, PLS-DA could be used to build a model that discriminates between samples based on a specific property, such as the presence of a particular impurity or its origin from different synthesis routes. The model identifies the latent variables that best correlate with both the spectral data and the class membership. The results are often visualized in scores plots, similar to PCA, but with enhanced separation between the defined classes. A key output is the Variable Importance in Projection (VIP) score, which ranks the spectral variables based on their contribution to the model, allowing for the identification of biomarkers or key spectral regions that differentiate the classes.

Support Vector Machine (SVM)

Support Vector Machine (SVM) is a powerful supervised machine learning algorithm used for classification and regression tasks. In the context of spectroscopic analysis, SVM is used to find an optimal hyperplane (a decision boundary) that best separates data points belonging to different classes in a high-dimensional space.

For classifying spectra related to Bisnorcholenaldehyde, an SVM model would be trained on a set of labeled spectra (e.g., spectra of 'high-purity' and 'low-purity' samples). The algorithm then constructs a model that can predict the class of a new, unknown sample. SVM is particularly effective for complex, non-linear relationships in the data, which can be handled by using different kernel functions (e.g., linear, polynomial, radial basis function). Its ability to handle high-dimensional data makes it well-suited for analyzing entire spectra, potentially offering higher classification accuracy compared to other methods, especially when the separation between classes is not linear.

Separation, Isolation, and Purification Methodologies

Chromatographic Techniques

Macroporous adsorption resin (MAR) chromatography stands out as a simple, effective, and low-cost method for the preparative separation and enrichment of Bisnorcholenaldehyde. nih.gov This technique leverages the physical properties of the resin, including polarity, surface area, and pore size, to selectively adsorb and desorb compounds from a liquid phase, facilitating separation from other structurally similar steroids like Androstenedione (B190577). nih.gov

The choice of resin is a crucial first step and is dictated by its adsorption and desorption characteristics for the target compound. In a comparative study, twelve different non-polar or weakly polar macroporous adsorption resins were evaluated for their efficacy in separating Bisnorcholenaldehyde. nih.gov The performance of these resins was assessed based on their adsorption capacity, adsorption rate, and desorption rate. nih.gov

From the initial screening, three resins demonstrated superior performance with high adsorption capacities and desorption rates for Bisnorcholenaldehyde. nih.gov Further evaluation using dynamic column chromatography revealed that one particular resin was optimal for the separation process. nih.gov This comprehensive selection process ensures that the chosen resin provides the best balance of binding affinity and ease of elution for maximizing both purity and recovery. nih.gov

| Resin Type | Polarity | Key Performance Metric | Suitability for Bisnorcholenaldehyde Separation |

|---|---|---|---|

| Resin A (Selected) | Weakly Polar | High adsorption/desorption capacity | Optimal |

| Resin B | Weakly Polar | High adsorption/desorption capacity | High |

| Resin C | Non-polar | High adsorption/desorption capacity | High |

| Other 9 Resins | Non-polar / Weakly Polar | Lower adsorption/desorption capacity | Sub-optimal |

The eluent system is critical for achieving selective desorption of the target compound from the resin. An ethanol-water mixture is commonly employed as the eluent in this process. nih.gov The optimization of the ethanol (B145695) concentration is vital; a lower concentration may not effectively desorb the compound, while a higher concentration could lead to the co-elution of impurities, thereby reducing the purity of the final product. nih.gov Through systematic experiments, the ideal concentration of the ethanol-water eluent is determined to maximize the recovery of Bisnorcholenaldehyde while maintaining high purity. nih.gov

To enhance the efficiency of the chromatographic separation, several process parameters must be optimized. These include:

Flow Rate: The speed at which the mobile phase passes through the column affects the interaction time between the compounds and the resin. An optimal flow rate ensures sufficient binding and sharp elution peaks. nih.gov

Resin Size: The dimensions of the resin bed (column height and diameter) influence the separation resolution and loading capacity. nih.gov

Concentration and Volume: The concentration of the sample loaded onto the column and the volume of eluent used are optimized to prevent column overloading and to ensure complete elution of the target compound, thereby maximizing recovery and purity. nih.gov

The successful application of MAR chromatography, followed by crystallization, has been shown to significantly increase the purity of Bisnorcholenaldehyde from 19.15% in the raw material to 98.6%, with a recovery yield of 57.9%. nih.gov

| Parameter | Initial Purity | Final Purity | Recovery Yield |

|---|---|---|---|

| Bisnorcholenaldehyde | 19.15% | 98.6% | 57.9% |

| Androstenedione (Co-product) | 39.78% | 94.3% | 66.8% |

Furthermore, the selected resin demonstrated excellent stability and reusability, maintaining over 90% of its separation efficiency for five consecutive cycles of adsorption and desorption. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the purification and analysis of Bisnorcholenaldehyde. It is used in two primary capacities: analytical and preparative.

Analytical HPLC is employed for the quantitative assessment of Bisnorcholenaldehyde content in raw materials, in-process samples, and final products. researchgate.net It provides crucial data on purity and is used to determine the effectiveness of each purification step. researchgate.net A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. This method offers high resolution, allowing for the accurate separation and quantification of Bisnorcholenaldehyde from closely related impurities.

Preparative HPLC is utilized for the purification of larger quantities of a compound to a very high degree of purity. researchgate.net While MAR chromatography is effective for initial, large-scale enrichment, preparative HPLC can be used as a subsequent step to achieve purities exceeding those obtainable by resin chromatography alone, which is particularly important for producing analytical standards or for synthesizing high-purity pharmaceutical products. researchgate.net

Thin Layer Chromatography (TLC) serves as a rapid, convenient, and cost-effective method for monitoring the progress of the column chromatographic separation of Bisnorcholenaldehyde. researchgate.net By spotting samples of the fractions collected from the column onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can quickly visualize the separation. researchgate.net

Macroporous Adsorption Resin Column Chromatography

Crystallization Techniques for Enhanced Purity

Crystallization stands as a pivotal technique in the purification of Bisnorcholenaldehyde, effectively removing impurities and yielding a product with high crystalline perfection. The underlying principle of this method is the differential solubility of the target compound and its contaminants in a selected solvent system under varying temperatures. A well-designed crystallization process can significantly enhance the purity of Bisnorcholenaldehyde, making it suitable for its intended applications.

The process generally involves dissolving the crude Bisnorcholenaldehyde in an appropriate solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent controlled cooling of the solution reduces the solubility of Bisnorcholenaldehyde, leading to its crystallization. Impurities, ideally, remain dissolved in the solvent, or "mother liquor," and are separated through filtration. The efficiency of this purification technique is heavily reliant on the selection of a suitable solvent and the precise control of the cooling process.

Solvent Selection and Temperature Optimization for Crystallization

The choice of solvent is a critical determinant in the success of Bisnorcholenaldehyde crystallization. An ideal solvent should exhibit a steep solubility curve for Bisnorcholenaldehyde, meaning it should dissolve a large amount of the compound at higher temperatures and a significantly lower amount at cooler temperatures. This characteristic ensures a high recovery yield upon cooling. Furthermore, the solvent should be chemically inert with respect to Bisnorcholenaldehyde to prevent any degradation of the compound during the process.

Commonly employed solvents for the crystallization of steroidal compounds, which can be considered for Bisnorcholenaldehyde, include ethyl acetate (B1210297) and solvent mixtures such as diethyl ether-methanol or diethyl ether-petroleum ether. The selection is often guided by the polarity of the steroid and the impurities to be removed. For instance, a less polar solvent might be chosen if the primary impurities are highly polar.

Temperature optimization is intrinsically linked to solvent selection. The initial temperature should be high enough to ensure complete dissolution of the Bisnorcholenaldehyde, while the final temperature should be low enough to maximize the yield of crystals. The cooling rate is another crucial parameter; slow, controlled cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can lead to the precipitation of smaller, less pure crystals or even an amorphous solid. An oscillating temperature profile can also be employed to control crystal size and prevent agglomeration. google.com

Table 1: General Parameters for Solvent Selection in Bisnorcholenaldehyde Crystallization

| Parameter | Desired Characteristic | Rationale |

| Solubility Profile | High solubility at elevated temperatures, low solubility at low temperatures. | Maximizes the yield of crystallized product upon cooling. |

| Impurity Solubility | Impurities should be either highly soluble or insoluble at all temperatures. | Facilitates the separation of impurities from the desired crystals. |

| Chemical Inertness | The solvent should not react with Bisnorcholenaldehyde. | Prevents degradation and formation of byproducts. |

| Boiling Point | A moderately low boiling point is often preferred. | Allows for easy removal of residual solvent from the final product. |

| Volatility | Should not be excessively volatile to avoid rapid, uncontrolled evaporation. | Ensures a controlled crystallization process. |

Integrated Purification Strategies from Complex Mixtures (e.g., Fermentation Broth)

The purification of Bisnorcholenaldehyde from a complex matrix like a fermentation broth necessitates a multi-step, integrated approach to effectively remove a wide range of impurities, including residual starting materials, byproducts, and components from the fermentation medium. A typical strategy combines initial extraction steps with final purification through crystallization.

The process often commences with the extraction of the steroid from the filtered fermentation broth using a water-immiscible organic solvent. google.com Solvents such as methyl isobutyl ketone, methylene (B1212753) chloride, or chloroform (B151607) are frequently used for this initial separation. google.com This step serves to isolate the lipophilic steroid from the aqueous broth and many of its water-soluble components.

Following the initial extraction, the organic extract may undergo further purification steps. These can include washing with aqueous buffer solutions to remove ionizable impurities. google.com For acidic steroids like Bisnorcholenaldehyde, adjusting the pH of the aqueous wash can facilitate the separation of acidic or basic impurities.

The final and crucial step in the purification train is crystallization. After the preliminary purification steps, the organic solvent containing the enriched Bisnorcholenaldehyde is concentrated to a suitable volume to induce supersaturation. google.com The concentrated solution is then subjected to a controlled cooling profile to promote the crystallization of pure Bisnorcholenaldehyde. The resulting crystals are then separated by filtration, washed with a cold, non-dissolving solvent to remove any adhering mother liquor, and finally dried. This integrated approach ensures the removal of a broad spectrum of impurities, leading to a final product of high purity.

Table 2: Illustrative Integrated Purification Strategy for Bisnorcholenaldehyde from Fermentation Broth

| Step | Unit Operation | Purpose | Key Parameters |

| 1. Primary Recovery | Solid-Liquid Separation (e.g., Filtration, Centrifugation) | Removal of microbial biomass and solid particulates from the fermentation broth. | Filter pore size, centrifugal force. |

| 2. Initial Extraction | Liquid-Liquid Extraction | Transfer of Bisnorcholenaldehyde from the aqueous broth to a water-immiscible organic solvent. | Choice of solvent (e.g., methyl isobutyl ketone, chloroform), solvent-to-broth ratio, pH. |

| 3. Intermediate Purification | Aqueous Washing/Back Extraction | Removal of water-soluble and ionizable impurities from the organic extract. | pH of the aqueous phase, number of washing stages. |

| 4. Concentration | Evaporation/Distillation | Reduction of the solvent volume to achieve supersaturation of Bisnorcholenaldehyde. | Temperature, pressure (vacuum). |

| 5. Final Purification | Crystallization | Formation of pure Bisnorcholenaldehyde crystals. | Solvent system, cooling rate, final temperature. |

| 6. Product Isolation | Filtration and Drying | Separation of the purified crystals and removal of residual solvent. | Filter type, washing solvent, drying temperature and pressure. |

Future Research Directions and Advanced Applications in Chemical Biology

Development of Novel Synthetic Routes and Advancements in Green Chemistry

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and energy efficiency, are central to modern synthetic chemistry. organic-chemistry.orgnih.gov The development of novel synthetic routes for Bisnorcholenaldehyde is increasingly guided by these principles, with a significant push towards catalytic reactions and the use of renewable feedstocks. organic-chemistry.orgnih.gov The integration of artificial intelligence (AI) is set to revolutionize this field by providing powerful tools for the design and optimization of sustainable synthetic processes. astrazeneca.com

| AI-Powered Retrosynthesis Tool | Core Technology | Application to Bisnorcholenaldehyde Synthesis |

| Synthia™ (formerly Chematica) | Rule-based expert system with algorithms | Can analyze the complex tetracyclic core of Bisnorcholenaldehyde to propose strategic bond disconnections based on a vast database of known chemical reactions. synthiaonline.com |

| Molecular Transformer | Attention-based neural network | Treats retrosynthesis as a "translation" problem, converting the SMILES string of Bisnorcholenaldehyde into the SMILES strings of its potential reactants. arxiv.org |

| ChemDual | Large Language Model (LLM) with dual-task learning | Could be trained on steroid-specific reaction data to predict both forward reactions and retrosynthetic pathways for Bisnorcholenaldehyde and related intermediates. arxiv.org |

| AI-Assisted Models | Graph neural networks, Seq2Seq learning | Can learn the chemical environment of the Bisnorcholenaldehyde molecule to predict the most likely precursor fragments without relying on predefined templates. engineering.org.cnmit.edu |

Virtual high-throughput screening (vHTS) allows for the rapid computational evaluation of a large number of compounds or reaction conditions. symeres.com In the context of Bisnorcholenaldehyde synthesis, simulations can be employed to screen vast virtual libraries of catalysts or starting materials to identify the most promising candidates for a particular synthetic transformation. symeres.com This in silico approach significantly reduces the time and resources required for experimental screening and can accelerate the optimization of the synthetic route. nih.govnih.govmdpi.com For instance, different enzymatic or chemical catalysts for a key step in the synthesis of Bisnorcholenaldehyde could be virtually screened to predict their potential efficacy and selectivity. nih.gov

Artificial Intelligence-Driven Optimization of Synthesis Pathways

Innovations in Enzyme Engineering and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, efficiency, and sustainability. rsc.orgorientjchem.org For the synthesis and modification of steroids like Bisnorcholenaldehyde, enzymatic methods can achieve transformations that are challenging to perform using traditional chemical methods. biorxiv.orgmdpi.com

A key area of future research is the development of novel and improved enzymes for the biocatalytic production and derivatization of Bisnorcholenaldehyde. This can be achieved through both the discovery of new enzymes from natural sources and the engineering of existing enzymes to enhance their properties. rsc.orgresearchgate.net Techniques like directed evolution and computational enzyme design are powerful tools for creating biocatalysts with desired characteristics, such as enhanced activity, stability, and substrate specificity. acs.orgacs.org

For example, cytochrome P450 monooxygenases are known to be involved in steroid hydroxylation. rsc.orgacs.org Through protein engineering, a P450 enzyme could be tailored to specifically hydroxylate Bisnorcholenaldehyde at a desired position, introducing a functional group for further synthetic modifications. rsc.orgacs.orgacs.org Similarly, hydroxysteroid dehydrogenases (HSDHs) could be engineered for the stereoselective reduction of a ketone group on the Bisnorcholenaldehyde scaffold. rsc.org

| Enzyme Class | Potential Transformation on Bisnorcholenaldehyde | Relevance to Steroid Synthesis |

| Cytochrome P450 Monooxygenases (P450s) | Regio- and stereoselective hydroxylation of the steroid core. | Introduction of hydroxyl groups is a key step in the synthesis of many bioactive steroids, creating handles for further functionalization. rsc.orgacs.org |

| Hydroxysteroid Dehydrogenases (HSDHs) | Stereoselective reduction of ketone groups or oxidation of hydroxyl groups. | Crucial for controlling the stereochemistry of hydroxyl groups, which is often critical for biological activity. rsc.org |

| Ene-Reductases | Reduction of carbon-carbon double bonds. | Can be used to create saturated steroid backbones from unsaturated precursors. |

| Acetyltransferases | Site-specific acylation of hydroxyl groups. | Can be used to introduce ester functionalities, potentially modifying the compound's properties. rsc.org |

| Aldolases | Formation or cleavage of carbon-carbon bonds. | Could be involved in the cleavage of the side chain of larger sterols to produce Bisnorcholenaldehyde. researchgate.net |

Table 2: Potential enzymatic transformations applicable to Bisnorcholenaldehyde and their relevance in steroid synthesis.

Computational Protein Design and High-Throughput Screening Methodologies

Computational Protein Design: The enzymes that metabolize steroids, such as cytochrome P450s and hydroxysteroid dehydrogenases, are prime targets for computational design. acs.orgresearchgate.net By using molecular modeling, researchers can engineer these enzymes to have altered substrate specificity or enhanced catalytic activity. diva-portal.orgnih.govacs.org For instance, an enzyme could be designed to specifically recognize Bisnorcholenaldehyde and catalyze a novel transformation not seen in nature. Computational tools like ROSETTA and molecular dynamics simulations can predict how mutations in an enzyme's active site will affect its interaction with steroid ligands like Bisnorcholenaldehyde, guiding the creation of new biocatalysts for steroid production. acs.orgresearchgate.net

High-Throughput Screening (HTS): HTS methodologies are essential for discovering chemicals that modulate steroidogenesis and for screening engineered enzymes. oup.comnih.gov Cell-based assays, such as those using the H295R human adrenocortical carcinoma cell line, allow for the rapid screening of thousands of compounds for their effects on the production of various steroid hormones. oup.comnih.govendocrine-abstracts.org These screens often employ sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify multiple steroids simultaneously. oup.comnih.govendocrine-abstracts.org HTS can be used to identify novel inhibitors or enhancers of enzymes that process Bisnorcholenaldehyde or its downstream products, providing leads for new drugs or mapping the function of novel engineered enzymes. nih.govnih.gov

Advanced Explorations in Biosynthetic Pathway Engineering and Metabolic Manipulation

The production of valuable steroids can be enhanced through the engineering of biosynthetic pathways in microorganisms like Saccharomyces cerevisiae (yeast) and Mycobacterium. mdpi.comfrontiersin.org This involves introducing, modifying, or deleting genes to redirect metabolic flux towards a desired product. mdpi.comfrontiersin.org For example, a yeast strain could be engineered to produce Bisnorcholenaldehyde from a simple carbon source by introducing the necessary enzymes from other organisms. mdpi.com Further manipulation, such as overexpressing key enzymes or expanding storage pools for hydrophobic molecules like sterol esters, can significantly increase the yield of the target steroid. frontiersin.org This approach offers a sustainable and cost-effective alternative to chemical synthesis for producing complex molecules like steroid pharmaceuticals. biosynsis.commpg.de

Refinement of Analytical Methodologies for Complex Biological Matrices

Detecting and quantifying steroid intermediates like Bisnorcholenaldehyde in biological samples (e.g., serum, urine, tissue) is challenging due to their low concentrations and the complexity of the matrix. researchgate.netnih.gov Modern analytical techniques, particularly mass spectrometry-based methods, are crucial for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and sensitive technique for steroid analysis, often considered a reference method due to its high stability and reproducible fragmentation patterns. researchgate.netnih.gov However, it typically requires derivatization of the steroid to make it volatile. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the technique of choice for steroid analysis. nih.gov It offers high sensitivity, specificity, and the ability to measure multiple steroids in a single run without derivatization. researchgate.netnih.govmdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS further improves the speed and resolution of separation. nih.gov

Future refinements will focus on improving sample preparation methods (e.g., solid-phase extraction) to minimize matrix effects, increasing the throughput of analyses, and enhancing the sensitivity to detect ever-lower concentrations of steroid metabolites in complex biological samples. endocrine-abstracts.orgresearchgate.netmdpi.commdpi.com

Q & A

Advanced Research Question

- Docking Studies : Use molecular dynamics simulations to predict binding affinities with steroid receptors (e.g., glucocorticoid receptor) .

- QSAR Validation : Compare predicted ADMET properties (e.g., bioavailability) with empirical data from Caco-2 assays .

- Workflow Documentation : Share code/software parameters (e.g., force fields, convergence criteria) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.